1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one
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Overview
Description
Preparation Methods
The synthesis of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one involves several steps. One common synthetic route includes the reaction of oxirane with methylamine to form 4-(methylamino)oxirane. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis and higher yields .
Chemical Reactions Analysis
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one undergoes various chemical reactions, including:
Scientific Research Applications
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
1-[4-(Methylamino)oxolan-3-yl]prop-2-yn-1-one can be compared with similar compounds such as:
1-(oxolan-2-yl)-3-(trimethylsilyl)prop-2-yn-1-one: This compound has a similar oxolan ring but differs in the substituents attached to the propargyl group.
3-(piperazin-1-yl)oxolan-2-one dihydrochloride: This compound contains a piperazine ring instead of a methylamino group.
3-methoxy-4-(prop-2-yn-1-ylamino)benzoic acid methyl ester: This compound has a different aromatic structure but shares the propargyl group.
Properties
Molecular Formula |
C8H11NO2 |
---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
1-[4-(methylamino)oxolan-3-yl]prop-2-yn-1-one |
InChI |
InChI=1S/C8H11NO2/c1-3-8(10)6-4-11-5-7(6)9-2/h1,6-7,9H,4-5H2,2H3 |
InChI Key |
FSBTXTPQUFUNMA-UHFFFAOYSA-N |
Canonical SMILES |
CNC1COCC1C(=O)C#C |
Origin of Product |
United States |
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